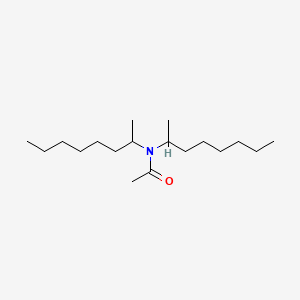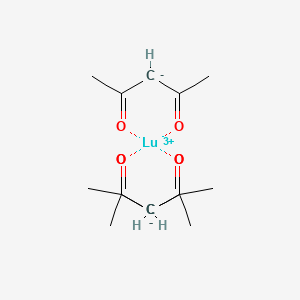
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is a small molecule belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The molecular formula of this compound is C12H11FN4O2, and it has a molecular weight of 262.2397 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with hydrazine hydrate to form the pyrazolidine ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
科学的研究の応用
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). This interaction can inhibit the activity of CDK2, leading to effects on cell cycle regulation and potentially exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 4-acetamido-N-(4-chlorophenyl)pyrazolidine-3-carboxamide
- 4-acetamido-N-(4-bromophenyl)pyrazolidine-3-carboxamide
- 4-acetamido-N-(4-methylphenyl)pyrazolidine-3-carboxamide
Uniqueness
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is unique due to the presence of the fluorine atom in the aromatic ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents .
特性
分子式 |
C12H15FN4O2 |
|---|---|
分子量 |
266.27 g/mol |
IUPAC名 |
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN4O2/c1-7(18)15-10-6-14-17-11(10)12(19)16-9-4-2-8(13)3-5-9/h2-5,10-11,14,17H,6H2,1H3,(H,15,18)(H,16,19) |
InChIキー |
RJUXRRDHHFFHKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CNNC1C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


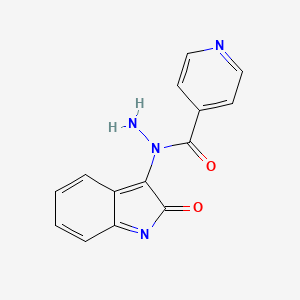
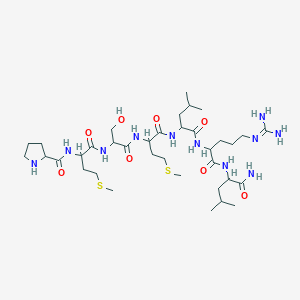
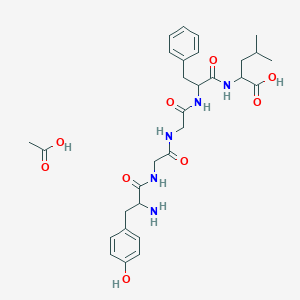

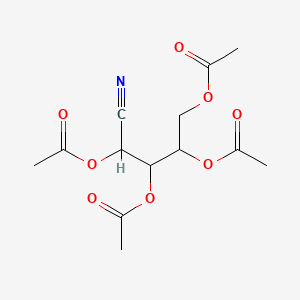
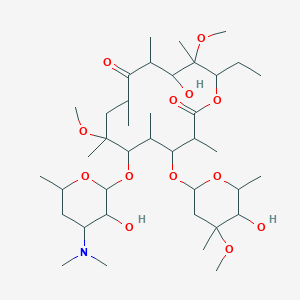
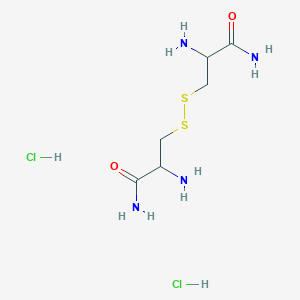
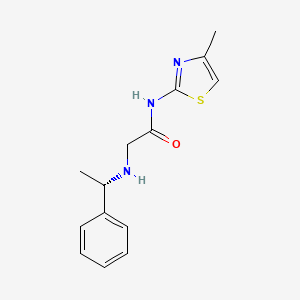
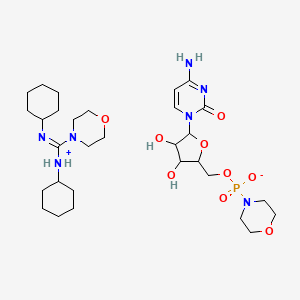
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)

